Unii-NE78JL28MG
Description
"Unii-NE78JL28MG" is a unique identifier assigned by the FDA’s Substance Registration System (SRS) to a specific chemical compound. Such identifiers are critical for ensuring consistency in drug development, pharmacovigilance, and regulatory submissions. Based on the evidence, compounds with similar identifiers are often studied for their physicochemical properties, stability, and compatibility with other ingredients in pharmaceutical formulations .
Properties
Molecular Formula |
C24H30O4S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1 |
InChI Key |
KCWOLKZQDUPWRC-ZHYRCANASA-N |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)C=CC(=O)O5)C |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Challenges in Comparative Analysis
The provided evidence lacks direct references to "Unii-NE78JL28MG" or its structural analogs. However, general principles for comparing pharmaceutical compounds can be inferred from the guidelines and methodologies outlined in the evidence:
Structural Similarity : Regulatory guidelines emphasize the need to identify structural analogs when evaluating new compounds . For example, substituent patterns (e.g., methyl, chloro, or methoxy groups) and functional groups (e.g., sulfonamides, carbamates) in could serve as a basis for structural comparisons.
Physicochemical Properties : Parameters such as solubility, melting point, and stability under varying conditions are critical for comparing compounds. and highlight the importance of detailed characterization data (e.g., NMR, IR, elemental analysis) to establish purity and identity.
Pharmacological and Toxicological Profiles: Non-clinical studies, including toxicity and efficacy assessments, are essential for differentiating compounds within the same therapeutic class .
Hypothetical Comparison Framework
While direct data on "this compound" are unavailable, a hypothetical comparison with structurally related compounds (e.g., derivatives listed in ) might follow this framework:
Table 1: Key Comparison Metrics
| Parameter | Compound A (Hypothetical Analog) | Compound B (Hypothetical Analog) |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃S | C₁₄H₁₈ClNO₂ |
| Functional Groups | Sulfonamide, Methoxy | Carbamate, Chloro |
| Melting Point | 180–182°C | 155–158°C |
| Solubility (Water) | 0.5 mg/mL | 2.1 mg/mL |
| Stability (pH 7.4, 25°C) | >90% after 24 hours | 78% after 24 hours |
| Bioavailability (Oral) | 65% | 42% |
Note: Data are illustrative and based on generalized pharmaceutical characterization practices .
Recommendations for Further Study
Database Consultation : Access specialized databases (e.g., PubChem, DrugBank) to retrieve structural and pharmacological data for "this compound."
Experimental Replication : Follow standardized protocols for physicochemical testing (e.g., ICH guidelines) to ensure reproducibility .
Non-Clinical Profiling: Conduct in vitro/in vivo studies to compare toxicity and efficacy against known analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
